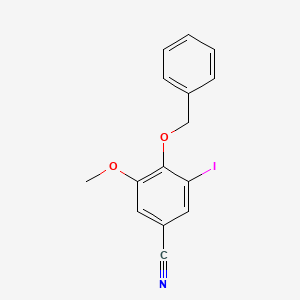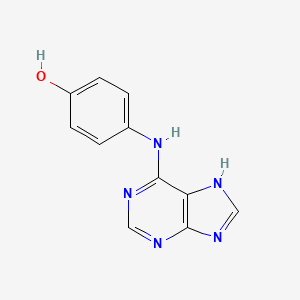
4-(1-hydroxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-hydroxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a hydroxyethyl group at the 4-position, two methyl groups at the 3 and 5 positions, and a carboxylic acid group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-hydroxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are optimized to facilitate the desired transformations efficiently.
化学反応の分析
Types of Reactions
4-(1-hydroxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Substitution: The methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols.
科学的研究の応用
4-(1-hydroxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a precursor for biologically active compounds.
Industry: Used in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of 4-(1-hydroxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl and carboxylic acid groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrole derivatives with different substituents at various positions. Examples include:
- 4-(1-hydroxyethyl)benzoic acid
- 4-(1-hydroxyethyl)phenyl acetate
Uniqueness
4-(1-hydroxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyrrole derivatives may not be suitable.
特性
CAS番号 |
730949-99-2 |
|---|---|
分子式 |
C9H13NO3 |
分子量 |
183.20 g/mol |
IUPAC名 |
4-(1-hydroxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c1-4-7(6(3)11)5(2)10-8(4)9(12)13/h6,10-11H,1-3H3,(H,12,13) |
InChIキー |
KQNRJTQRXYCIKO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=C1C(C)O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


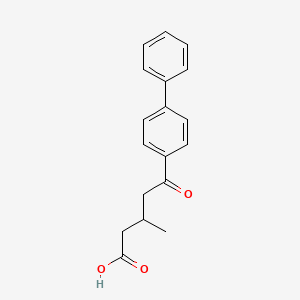

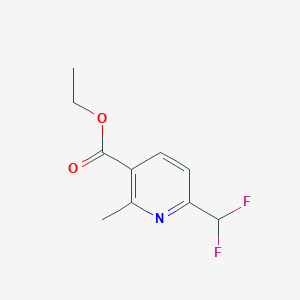
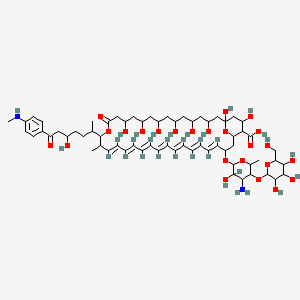
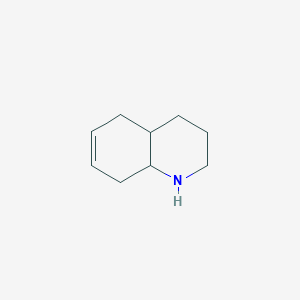
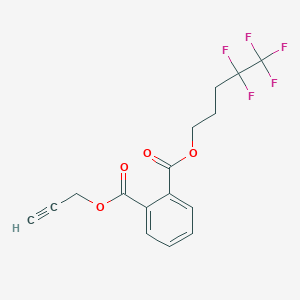
![N,N-Dimethyl-3-(2-methyl-1H-pyrrolo[3,2-h]quinolin-1-yl)propan-1-amine](/img/structure/B14142429.png)
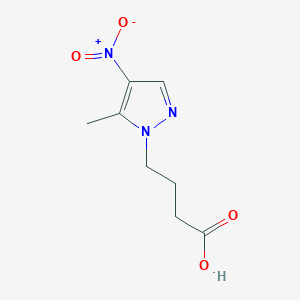
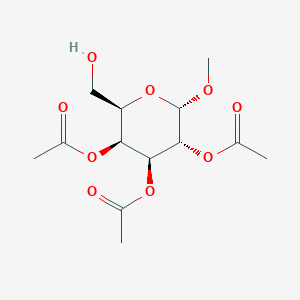
silane](/img/structure/B14142436.png)


